3-Bromo-5-methylthiophene-2-carboxylic acid
Description
3-Bromo-5-methylthiophene-2-carboxylic acid (CAS: 61285-29-8) is a brominated thiophene derivative with the molecular formula C₆H₅BrO₂S and a molecular weight of 221.08 g/mol . Its structure features a carboxylic acid group at position 2, a bromine atom at position 3, and a methyl group at position 5 on the thiophene ring. This compound is commercially available (e.g., CymitQuimica) and serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science .
Properties
IUPAC Name |
3-bromo-5-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-3-2-4(7)5(10-3)6(8)9/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAKMJUFILUVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356000 | |
| Record name | 3-bromo-5-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61285-29-8 | |
| Record name | 3-bromo-5-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid typically involves the bromination of 5-methylthiophene-2-carboxylic acid. One common method includes the following steps :
Stage 1: 2-bromo-5-methylthiophene is reacted with n-butyllithium and diisopropylamine in tetrahydrofuran and hexane at -70°C for 2 hours under an inert atmosphere.
Stage 2: The reaction mixture is then treated with carbon dioxide in tetrahydrofuran and hexane at -70°C for 1 hour under an inert atmosphere.
Stage 3: The mixture is acidified to pH 2 using hydrochloric acid and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over sodium sulfate, and evaporated under reduced pressure. The product is purified by chromatography on silica gel using ethyl acetate/heptane as the eluent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
3-Bromo-5-methylthiophene-2-carboxylic acid has several scientific research applications :
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes like succinate dehydrogenase.
Material Science: It is utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Research: It serves as a tool for studying enzyme inhibition and metabolic pathways.
Industrial Chemistry: It is employed in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The primary mechanism of action of 3-Bromo-5-methylthiophene-2-carboxylic acid involves the inhibition of succinate dehydrogenase, an enzyme that catalyzes the conversion of succinate to fumarate in the citric acid cycle . By inhibiting this enzyme, the compound disrupts the production of acetyl coenzyme A, which is essential for cellular energy production. This inhibition affects various metabolic pathways and can be used to study cellular respiration and energy metabolism.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Key analogs, their substituents, and similarity scores (based on structural and functional group alignment) are summarized below:
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Similarity Score | Key Differences |
|---|---|---|---|---|---|
| 4-Bromo-5-methylthiophene-2-carboxylic acid | 29421-99-6 | C₆H₅BrO₂S | Br (4), CH₃ (5), COOH (2) | 0.96 | Bromine position (4 vs. 3) |
| 4-Bromo-2-thiophenecarboxylic acid | 16694-18-1 | C₅H₃BrO₂S | Br (4), COOH (2) | 0.91 | No methyl group |
| 3-Bromo-5-chlorothiophene-2-carboxylic acid | 60729-38-6 | C₅H₂BrClO₂S | Br (3), Cl (5), COOH (2) | 0.82 | Methyl replaced with chlorine |
| 5-Methylthiophene-2-carboxylic acid | 1918-79-2 | C₆H₆O₂S | CH₃ (5), COOH (2) | 0.75 | No bromine |
Source : Structural similarity data derived from computational comparisons .
Key Observations:
- Positional Isomerism: The highest similarity (0.96) is observed with 4-bromo-5-methylthiophene-2-carboxylic acid, where bromine shifts from position 3 to 3. This minor positional change can significantly alter reactivity in cross-coupling reactions .
- Substituent Effects : Replacing the methyl group with chlorine (as in 3-bromo-5-chloro analog) reduces similarity to 0.82, highlighting the steric and electronic influence of substituents .
- Functional Group Impact : The absence of bromine (e.g., 5-methylthiophene-2-carboxylic acid) results in a lower similarity score (0.75), underscoring bromine’s role in directing electrophilic substitutions .
Physicochemical Properties
- Solubility: Carboxylic acid groups enhance water solubility compared to esters (e.g., ethyl 3-bromo-4-cyano-thiophene-2-carboxylate in ).
- Stability : Bromine at position 3 may increase steric hindrance, reducing susceptibility to nucleophilic attacks compared to position 4 analogs .
Biological Activity
3-Bromo-5-methylthiophene-2-carboxylic acid (3BMT) is an organic compound with significant biological activity, particularly noted for its role as an enzyme inhibitor. This compound, with the molecular formula C6H5BrO2S, has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications.
3BMT can be synthesized through several methods, including the reaction of 2-bromo-5-methylthiophene with carbon dioxide in the presence of a base such as n-butyllithium. The synthesis typically yields a product with a melting point range of 190-196 °C and has been characterized using techniques such as NMR and mass spectrometry .
The biological activity of 3BMT primarily stems from its ability to inhibit succinate dehydrogenase (SDH), an enzyme crucial in the citric acid cycle. Inhibition of SDH can lead to altered metabolic pathways, making it a target for cancer therapies, particularly in tumors with SDH mutations . The mechanism involves the binding of 3BMT to the active site of the enzyme, effectively blocking substrate access and disrupting normal cellular respiration.
Enzyme Inhibition
- Succinate Dehydrogenase Inhibition : Research indicates that 3BMT exhibits potent inhibitory effects on SDH, which is implicated in various metabolic disorders and cancers. The compound's structure facilitates strong interactions with the enzyme's active site, leading to significant reductions in enzymatic activity .
Case Studies
- Inhibition Studies : In vitro assays have shown that 3BMT significantly reduces SDH activity in isolated mitochondrial preparations. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) was determined to be within a low micromolar range, indicating high potency against SDH .
- Cell Line Studies : Preliminary studies using human cancer cell lines have suggested that treatment with 3BMT leads to decreased viability and increased apoptosis markers compared to control groups. These findings warrant further investigation into its potential as an anticancer agent.
Comparative Analysis
To contextualize the biological activity of 3BMT, a comparison with structurally similar compounds is useful:
| Compound | Target Enzyme | IC50 (µM) | Notable Effects |
|---|---|---|---|
| This compound | Succinate Dehydrogenase | Low | Antiproliferative effects |
| 5-Methylthiophene-2-carboxylic acid | Not specified | High | Limited biological activity |
| 3-Bromo-5-formylthiophene-2-carboxylic acid | Various enzymes | Moderate | Enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
